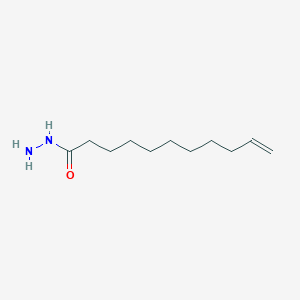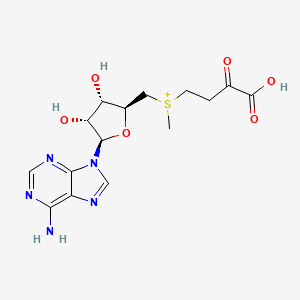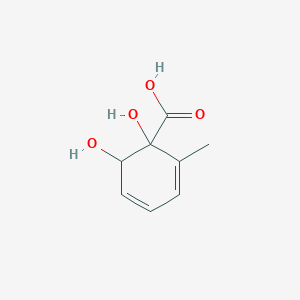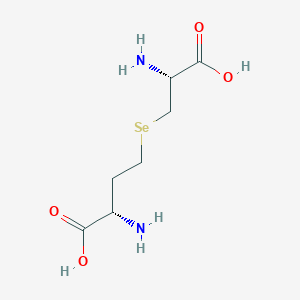
Endralazine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endralazine mesylate is a chemical compound known for its potent vasodilatory properties. It is a structural analog of hydralazine and is primarily used as an antihypertensive agent. The compound is characterized by its ability to dilate arterioles, thereby reducing blood pressure. The chemical formula for this compound is C15H19N5O4S, and it has a molecular weight of 365.41 g/mol .
Preparation Methods
Endralazine mesylate can be synthesized through a series of chemical reactions involving hydrazine derivatives and pyridazine compounds. The synthetic route typically involves the reaction of 6-benzoyl-3-hydrazinyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine with methanesulfonic acid to form the mesylate salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Endralazine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazine or pyridazine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endralazine mesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydrazine and pyridazine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Studied for its potential therapeutic effects in treating hypertension and congestive heart failure.
Mechanism of Action
Endralazine mesylate exerts its effects by directly dilating arterioles, which reduces systemic vascular resistance and lowers blood pressure. The compound interacts with molecular targets in the vascular smooth muscle, leading to relaxation and vasodilation. The exact molecular pathways involved include the inhibition of calcium influx and modulation of nitric oxide signaling .
Comparison with Similar Compounds
Endralazine mesylate is similar to other vasodilators such as hydralazine and minoxidil. it has unique properties that distinguish it from these compounds:
Hydralazine: Both compounds are direct-acting arteriolar dilators, but this compound was developed to overcome the adverse effects associated with prolonged hydralazine therapy, such as systemic lupus erythematosus and rashes.
Minoxidil: While minoxidil is also a potent vasodilator, it is primarily used for treating severe hypertension and hair loss.
Similar compounds include:
- Hydralazine
- Minoxidil
- Dihydralazine
This compound’s high systemic bioavailability and reduced side effects make it a valuable compound in the treatment of hypertension .
Properties
CAS No. |
65322-72-7 |
|---|---|
Molecular Formula |
C15H19N5O4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone;methanesulfonic acid |
InChI |
InChI=1S/C14H15N5O.CH4O3S/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10;1-5(2,3)4/h1-5,8H,6-7,9,15H2,(H,16,18);1H3,(H,2,3,4) |
InChI Key |
HMVROCAATOPFHB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
65322-72-7 |
Related CAS |
39715-02-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)







